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Compound of Interest

Compound Name: FL118-14-Propanol

Cat. No.: B10861715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

FL118, a novel camptothecin analogue, has demonstrated significant potential as an

anticancer agent. This technical guide provides an in-depth overview of its pharmacokinetic

and pharmacodynamic properties, summarizing key data and experimental methodologies to

support further research and development.

Pharmacokinetics
FL118 exhibits a favorable pharmacokinetic profile, characterized by rapid clearance from

systemic circulation and effective accumulation and retention in tumor tissues. This differential

distribution is a key contributor to its high efficacy and potentially lower systemic toxicity

compared to other camptothecin analogues.

Preclinical Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters from a study in female SCID mice bearing

human tumor xenografts is presented below. Following a single intravenous (IV) administration

of 1.5 mg/kg FL118, concentrations were measured in plasma and tumor tissues.
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Tissue T1/2 (hr) Tmax (hr)
Cmax (ng/g or
ng/mL)

Plasma 1.788 0.167 43

FaDu Tumor 6.852 0.167 115

SW620 Tumor 12.75 0.167 158

Data sourced from

MedChemExpress,

citing Zhao H, et al.

Experimental Protocol: Pharmacokinetic Analysis in
Xenograft Models
The following outlines a typical protocol for assessing the pharmacokinetics of FL118 in tumor-

bearing mice.

1. Animal Model:

Severe combined immunodeficient (SCID) mice are commonly used.

Human tumor xenografts are established by subcutaneously implanting cancer cells (e.g.,

FaDu or SW620).

Treatment is initiated when tumors reach a specified volume (e.g., 100-200 mm³).

2. Drug Administration:

FL118 is formulated for intravenous (IV) administration. A typical formulation may include

DMSO and hydroxypropyl-β-cyclodextrin in saline.

A single dose (e.g., 1.5 mg/kg) is administered via tail vein injection.

3. Sample Collection:

At designated time points (e.g., 10 minutes, 1, 4, 12, 24, and 48 hours), blood and tumor

tissues are collected from cohorts of mice.
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4. Bioanalytical Method:

FL118 concentrations in plasma and tumor homogenates are determined using a validated

bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

Pharmacokinetic parameters, including half-life (T1/2), time to maximum concentration

(Tmax), and maximum concentration (Cmax), are calculated using appropriate software.

Pharmacodynamics
FL118 exerts its anticancer effects through a multi-targeted mechanism of action, leading to the

induction of apoptosis, cell cycle arrest, and inhibition of DNA repair. A key feature of FL118 is

its ability to overcome common mechanisms of drug resistance.

In Vitro Activity
FL118 demonstrates potent cytotoxic activity against a range of human cancer cell lines.

Cell Line Cancer Type IC50 (nM)
Assay Duration
(hrs)

A-549 Lung Carcinoma 8.94 ± 1.54 24

MDA-MB-231 Breast Carcinoma 24.73 ± 13.82 24

RM-1
Mouse Prostate

Carcinoma
69.19 ± 8.34 24

Bel-7402
Hepatocellular

Carcinoma
21.75 72

Data sourced from

MedChemExpress.[1]

In Vivo Antitumor Efficacy
Preclinical studies in xenograft models have consistently shown the superior antitumor activity

of FL118, including in models resistant to other chemotherapies.
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Tumor Model Treatment Schedule Efficacy

LOVO (Colorectal)
0.5 and 0.75 mg/kg, once

weekly

Significant tumor growth

inhibition compared to control.

[2]

Irinotecan-resistant FaDu and

SW620

1.5 mg/kg, every other day for

5 doses

Effective elimination of tumors

that had acquired irinotecan

resistance.[3]

Topotecan-resistant FaDu and

SW620
Not specified

Effective elimination of tumors

that had acquired topotecan

resistance.[3]

Mechanism of Action
FL118's primary mechanism involves the direct binding to and degradation of the oncoprotein

DDX5 (p68). This leads to the downregulation of multiple key survival and oncogenic proteins.

[1]

Key Molecular Targets and Cellular Effects:

Inhibition of Anti-Apoptotic Proteins: FL118 selectively inhibits the expression of survivin,

Mcl-1, XIAP, and cIAP2.[4][5] This shifts the balance within cancer cells towards apoptosis.

Induction of Pro-Apoptotic Proteins: The drug induces the expression of Bax and Bim, further

promoting programmed cell death.[4]

Cell Cycle Arrest: FL118 causes cell cycle arrest at the G2/M phase.[1]

Inhibition of DNA Repair: By downregulating survivin, FL118 subsequently reduces the

expression of RAD51, a critical component of the homologous recombination DNA repair

pathway. This sensitizes cancer cells to DNA damage.[2]

p53-Independent and -Dependent Activity: FL118's efficacy is largely independent of the p53

tumor suppressor status, a common factor in drug resistance.[4] In cells with wild-type p53,

FL118 can also induce p53-dependent senescence.[6]
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Overcoming Drug Efflux Pumps: FL118 is not a substrate for the drug efflux pumps P-

glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are major contributors to resistance to

other camptothecin analogues like irinotecan and topotecan.[3][7]

Experimental Protocols
Cell Viability Assay (MTT/XTT or similar):

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of FL118 for a specified duration (e.g., 24,

48, 72 hours).

A viability reagent (e.g., MTT) is added, and after incubation, the absorbance is read on a

plate reader.

IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining):

Cells are treated with FL118 at the desired concentration and time points.

Both adherent and floating cells are collected.

Cells are washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to

the manufacturer's protocol.

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

Western Blot Analysis:

Cells are treated with FL118, and whole-cell lysates are prepared.

Protein concentrations are determined using a BCA or Bradford assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.
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Membranes are blocked and incubated with primary antibodies against target proteins (e.g.,

Survivin, Mcl-1, XIAP, cIAP2, DDX5, RAD51, cleaved PARP, Actin).

After washing, membranes are incubated with appropriate HRP-conjugated secondary

antibodies.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Human Tumor Xenograft Model:

Cell Preparation: Human cancer cells (e.g., LOVO, FaDu, SW620) are cultured and

harvested.

Implantation: A suspension of cells (e.g., 1-3 x 10^6) in media or Matrigel is subcutaneously

injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

250 mm³). Mice are then randomized into control and treatment groups.

Treatment: FL118 (or vehicle control) is administered according to a predetermined schedule

and route (e.g., 0.75 mg/kg, i.p., once weekly).

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times

per week).

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, and tumors from all groups are excised and weighed.

Visualizations
Signaling Pathway of FL118
Caption: FL118 binds to DDX5, leading to its degradation and the downregulation of

downstream targets.

Experimental Workflow for In Vivo Efficacy
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Caption: A typical workflow for evaluating the in vivo antitumor efficacy of FL118 in a xenograft

model.

Pharmacokinetic and Pharmacodynamic Relationship
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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